molecular formula C10H5BrFNO3 B2385067 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid CAS No. 2090929-15-8

2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid

Cat. No. B2385067
CAS RN: 2090929-15-8
M. Wt: 286.056
InChI Key: FPDJQMIYJMJSCE-UHFFFAOYSA-N
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Description

“2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid” is a chemical compound . It’s a derivative of oxazole, which is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid” is characterized by the presence of an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . This compound also contains a bromine atom and a fluorophenyl group .

Scientific Research Applications

Synthesis and Bioactivity Evaluation

The synthesis and evaluation of biological activities of halogenatedphenyl benzoxazole-5-carboxylic acids, including derivatives related to 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid, have been explored for their potential anti-inflammatory and cytotoxic properties. Research indicates that compounds with halogen substituents at various positions on the phenyl ring of benzoxazole carboxylic acids demonstrate significant biological activities. For instance, certain derivatives have shown to exhibit notable anti-inflammatory activity, with IC50 values close to that of ibuprofen, and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines, surpassing the efficacy of the standard drug doxorubicin. This highlights their potential for therapeutic applications in inflammation and cancer treatment (Thakral et al., 2022).

Photophysical Applications

The study of oxazole derivatives, including those related to 2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid, has also extended into the development of fluorescent probes. These compounds, due to their unique structural attributes, have been investigated for their photophysical properties. For example, certain oxazole-4-carboxylate derivatives have been synthesized and characterized for their high fluorescence quantum yields and moderate solvent sensitivity, making them suitable candidates for use as fluorescent probes. Such properties are invaluable in various scientific and analytical applications, including the study of biological systems and the development of sensitive detection methods (Ferreira et al., 2010).

Sensing and Detection

In the realm of sensing, specific oxazole derivatives demonstrate environment-sensitive fluorescent characteristics that can differentiate between human serum albumin (HSA) and bovine serum albumin (BSA). These derivatives exhibit solvent polarity sensitive fluorescence, providing insights into the microenvironment around the probe and offering potential applications in the real-time monitoring of biological systems. Such studies contribute to our understanding of protein interactions and the development of novel sensors for biomedical research (Maiti et al., 2017).

Future Directions

The future directions for research on “2-Bromo-5-(4-fluorophenyl)oxazole-4-carboxylic acid” and similar compounds could involve exploring their potential applications in various fields, such as medicinal chemistry, due to the biological activity of many oxazole derivatives .

properties

IUPAC Name

2-bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-10-13-7(9(14)15)8(16-10)5-1-3-6(12)4-2-5/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDJQMIYJMJSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(O2)Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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